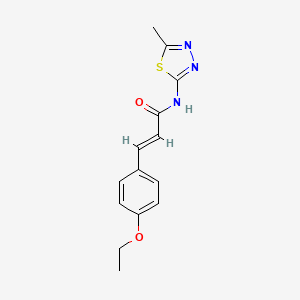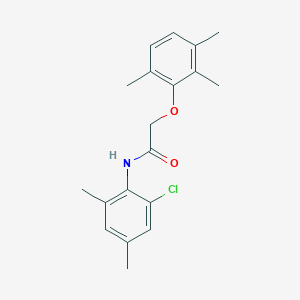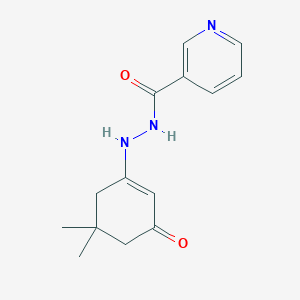
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as EMTA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In materials science, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In agriculture, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential as a herbicide due to its ability to inhibit the growth of weeds.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell proliferation and growth. Specifically, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and disruption of the cell cycle. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of a variety of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying various biological processes. However, one limitation of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of interest is the development of novel anticancer agents based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could be used to treat a variety of different types of cancer. Another area of interest is the development of new materials based on 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, which could have a variety of useful properties. Finally, further research is needed to fully understand the mechanism of action of 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide and its potential applications in various fields.
Synthesemethoden
3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide can be synthesized using a simple one-pot reaction between 4-ethoxybenzaldehyde, 5-methyl-1,3,4-thiadiazol-2-amine, and acryloyl chloride in the presence of a base. The reaction yields 3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide as a yellow solid with a melting point of 128-130°C.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-3-19-12-7-4-11(5-8-12)6-9-13(18)15-14-17-16-10(2)20-14/h4-9H,3H2,1-2H3,(H,15,17,18)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJQHSMUTVLJMX-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)

![N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide](/img/structure/B5632975.png)

![N-1-naphthyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5633002.png)
![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5633007.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5633014.png)
![6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5633031.png)
![(1S*,5R*)-6-[(5-chloro-2-thienyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5633037.png)
![4-({3-[(2-ethylpiperidin-1-yl)carbonyl]phenyl}sulfonyl)-1,4-oxazepane](/img/structure/B5633046.png)
![methyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B5633054.png)
![(1S*,5R*)-3-[3-(1H-pyrazol-1-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5633055.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-pyrazinecarbohydrazide](/img/structure/B5633060.png)